molecular formula C11H22BN3O5 B11935232 (3S,4R)-3-amino-1-[(2R)-2-aminopropanoyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid

(3S,4R)-3-amino-1-[(2R)-2-aminopropanoyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid

Cat. No.: B11935232
M. Wt: 287.12 g/mol
InChI Key: ZZJLMZYUGLJBSO-SOCHQFKDSA-N
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Description

CB-1158, also known as numidargistat dihydrochloride, is a potent and orally active small-molecule inhibitor of the enzyme arginase. Arginase is an enzyme that plays a crucial role in the urea cycle by converting L-arginine into L-ornithine and urea. CB-1158 has gained significant attention in the field of immuno-oncology due to its ability to modulate the immune response and enhance anti-tumor immunity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CB-1158 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired potency and selectivity. The synthetic route typically involves:

Industrial Production Methods

Industrial production of CB-1158 follows similar synthetic routes but is optimized for large-scale production. This involves:

Chemical Reactions Analysis

Types of Reactions

CB-1158 primarily undergoes inhibition reactions with the enzyme arginase. The compound binds to the active site of arginase, preventing it from catalyzing the hydrolysis of L-arginine .

Common Reagents and Conditions

The inhibition of arginase by CB-1158 is typically studied under physiological conditions, with the enzyme and inhibitor incubated together in a buffered solution. Common reagents used in these studies include:

Major Products Formed

The primary product of the reaction between CB-1158 and arginase is the inhibited enzyme complex. This complex prevents the conversion of L-arginine into L-ornithine and urea, thereby modulating the immune response .

Scientific Research Applications

CB-1158 has a wide range of scientific research applications, particularly in the fields of immuno-oncology and cancer therapy. Some of the key applications include:

Mechanism of Action

CB-1158 exerts its effects by inhibiting the enzyme arginase. Arginase is responsible for the hydrolysis of L-arginine into L-ornithine and urea. By inhibiting arginase, CB-1158 increases the availability of L-arginine, which is essential for the proliferation and activation of T cells and natural killer cells. This leads to an enhanced anti-tumor immune response .

The molecular targets of CB-1158 include:

Properties

Molecular Formula

C11H22BN3O5

Molecular Weight

287.12 g/mol

IUPAC Name

(3S,4R)-3-amino-1-[(2R)-2-aminopropanoyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H22BN3O5/c1-7(13)9(16)15-5-8(3-2-4-12(19)20)11(14,6-15)10(17)18/h7-8,19-20H,2-6,13-14H2,1H3,(H,17,18)/t7-,8-,11-/m1/s1

InChI Key

ZZJLMZYUGLJBSO-SOCHQFKDSA-N

Isomeric SMILES

B(CCC[C@@H]1CN(C[C@@]1(C(=O)O)N)C(=O)[C@@H](C)N)(O)O

Canonical SMILES

B(CCCC1CN(CC1(C(=O)O)N)C(=O)C(C)N)(O)O

Origin of Product

United States

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